

Application Notes: Measurement of Holotranscobalamin (Active B12) in Plasma

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Compound of Interest		
Compound Name:	Vitamin B12	
Cat. No.:	B1669377	Get Quote

Introduction

Holotranscobalamin (holoTC), often referred to as active B12, is the complex of **vitamin B12** (cobalamin) bound to its transport protein, transcobalamin.[1][2] This complex represents the biologically active fraction of **vitamin B12** that is available for uptake by cells in the body.[1][2] [3] Unlike haptocorrin, which binds the majority of circulating B12, the holoTC complex is the sole form that can be internalized by cells via specific receptor-mediated endocytosis, making it a crucial co-enzyme for essential cellular functions like DNA synthesis.[1][3] Consequently, the measurement of holoTC is considered an early and more reliable indicator of **vitamin B12** deficiency compared to total serum B12 levels.[1][4] These application notes provide a detailed protocol for the quantitative determination of holotranscobalamin in human plasma using the enzyme-linked immunosorbent assay (ELISA) method.

Principle of the Assay

The most common method for measuring holotranscobalamin is a sandwich ELISA.[5][6] This immunoassay typically involves the following steps:

- Capture: A microtiter plate is pre-coated with a monoclonal antibody specific for human holotranscobalamin.
- Binding: When the plasma sample is added to the wells, the holoTC present in the sample binds to the immobilized antibody.



- Detection: A second antibody, conjugated to an enzyme such as horseradish peroxidase
 (HRP), is added. This detection antibody binds to a different epitope on the captured holoTC.
- Signal Generation: A substrate solution is added, which is converted by the enzyme into a
 colored product. The intensity of the color is directly proportional to the concentration of
 holotranscobalamin in the sample.
- Quantification: The optical density is measured using a microplate reader, and the concentration of holoTC is determined by comparison to a standard curve.

Experimental Protocols

- 1. Sample Collection and Preparation
- Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[5][7]
- Centrifugation: Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][7]
- Aliquoting and Storage: Carefully aspirate the plasma supernatant and transfer it to clean, labeled cryovials. For immediate analysis, plasma can be stored at 2-8°C. For long-term storage, aliquots should be stored at -20°C or -80°C.[5][7] It is crucial to avoid repeated freeze-thaw cycles.[7]
- Sample Pre-treatment: Some assay kits may require a pre-treatment step to denature other vitamin B12 binding proteins. This typically involves diluting the plasma sample with a provided pre-treatment solution.[1][8]
- 2. Reagent Preparation
- Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as specified in the kit manual.
- Standards and Controls: Reconstitute the lyophilized standards and controls with the provided diluent to create a standard curve and for quality control purposes.



 Detection Antibody: Prepare the working solution of the enzyme-conjugated detection antibody according to the manufacturer's instructions.

3. ELISA Procedure

- Well Preparation: Determine the number of wells required for standards, controls, and samples.
- Sample/Standard Addition: Pipette 50-100 μL of standards, controls, and prepared plasma samples into the appropriate wells of the microtiter plate.[1][7]
- First Incubation: Cover the plate and incubate for 60 minutes at 37°C or as specified by the manufacturer.[7]
- Washing: Aspirate the contents of the wells and wash each well 3-5 times with the prepared wash buffer.[6][7]
- Detection Antibody Addition: Add 100 μ L of the working detection antibody solution to each well.[7]
- Second Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[6][7]
- Washing: Repeat the washing step as described in step 4.
- Substrate Addition: Add 90-100 μL of the substrate solution (e.g., TMB) to each well.[6][7]
- Third Incubation: Incubate the plate in the dark at room temperature or 37°C for 15-20 minutes, allowing for color development.[6][7]
- Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will typically change from blue to yellow.[5][7]
- Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader.[5]
- 4. Data Analysis



- Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
- Concentration Calculation: Determine the concentration of holotranscobalamin in the plasma samples by interpolating their mean absorbance values from the standard curve.
- Quality Control: Ensure that the values obtained for the controls fall within the expected range to validate the assay results.

Data Presentation

Table 1: Comparison of Holotranscobalamin Assay Performance Characteristics

Parameter	Method 1 (ELISA)	Method 2 (Automated Immunoassay)
Detection Range	0.16-10 ng/mL[7]	5.00-146.00 pmol/L[2]
Sensitivity	0.045 ng/mL[7]	Limit of Quantitation: 5.00 pmol/L[2]
Sample Type	Serum, Plasma, other biological fluids[7]	Human Serum[2]
Incubation Time	~2.5 hours	~47 minutes (first result)[9]
Sample Volume	50 μL	50 μL[9]
Precision (CV%)	< 10%	Not specified

Table 2: Typical Holotranscobalamin Reference Ranges

Status	Concentration (pmol/L)
Deficient	< 35
Indeterminate	35 - 50
Sufficient	> 50



Note: Reference ranges can vary between laboratories and different assay methods. It is recommended that each laboratory establishes its own reference intervals.

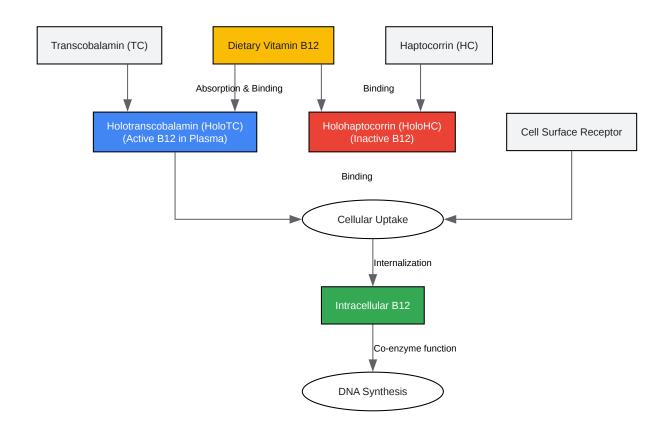
Visualizations



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Caption: Workflow for the measurement of holotranscobalamin using a sandwich ELISA protocol.





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